molecular formula C22H27N3O4S B2981746 N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide CAS No. 1198069-11-2

N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide

Katalognummer: B2981746
CAS-Nummer: 1198069-11-2
Molekulargewicht: 429.54
InChI-Schlüssel: BNYSKFULYOUUKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide is a sulfonamide-containing benzamide derivative. Its structure features:

  • A diethyl-substituted benzamide core, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability.
  • A sulfonamidoethenyl group linked via an acetyl amino spacer. The (E)-configured ethenyl bridge and 4-methylphenyl substituent likely contribute to steric and electronic interactions in biological systems.
  • A sulfonylaminoacetamide moiety, a common pharmacophore in enzyme inhibitors and antimicrobial agents.

Eigenschaften

IUPAC Name

N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-25(5-2)22(27)19-7-6-8-20(15-19)24-21(26)16-23-30(28,29)14-13-18-11-9-17(3)10-12-18/h6-15,23H,4-5,16H2,1-3H3,(H,24,26)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSKFULYOUUKH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,N-Diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a diethyl amide group, a sulfonamide linkage, and an ethylene bridge with a para-methylphenyl substituent. This structural diversity is believed to contribute to its biological activity.

Pharmacological Activity

Research indicates that N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
  • Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. It exhibited notable effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
  • Enzyme Inhibition : There is evidence that the compound may act as an inhibitor of certain enzymes involved in cancer metabolism. For example, it has been linked to the inhibition of ribonucleotide reductase (RR), a target for cancer therapy, which plays a crucial role in DNA synthesis .

The proposed mechanisms underlying the biological activity of N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide include:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, which is critical for cancer cell proliferation .
  • Enzyme Modulation : By inhibiting key metabolic enzymes, the compound may alter the metabolic pathways utilized by rapidly dividing cells, particularly tumor cells .

Case Studies

Several studies have investigated the biological activity of related compounds with structural similarities:

  • Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated that modifications similar to those found in N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide led to enhanced antitumor efficacy. The derivatives were tested on various cancer cell lines, showing promising results with IC50 values ranging from 5 to 20 μM depending on the specific structure .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfonamide derivatives revealed that compounds with similar functional groups exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This suggests that N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide could share these beneficial effects .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferation
AntimicrobialSignificant antibacterial activity
Enzyme InhibitionInhibition of ribonucleotide reductase

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Sulfonamide Groups

(a) N-[(3-Methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide ()
  • Key Differences: Replaces the diethyl benzamide with a propanamide backbone and a 3-methoxyphenylmethyl group. Lacks the acetyl amino spacer present in the target compound.
  • Implications :
    • The methoxy group may enhance solubility but reduce lipophilicity compared to the target’s diethyl groups.
    • The shorter propanamide chain could limit conformational flexibility for target binding .
(b) Compound 6 (2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4,6-diaminopyrimidin-3-yl)propanamide; )
  • Key Differences: Features a diaminopyrimidinyl group instead of a benzamide. Exhibits broad-spectrum antibacterial activity (noted against Pseudomonas aeruginosa and fungi).
  • Implications: The pyrimidine ring may facilitate DNA/RNA binding, a mechanism absent in the target compound.
(c) N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide ()
  • Key Differences :
    • Contains bulky 3,4-dimethylphenyl and ethyl substituents on the sulfonamide.
    • Demonstrated helical supramolecular packing in crystallographic studies, influencing solubility.
  • Implications :
    • Bulkier substituents may hinder binding to compact active sites compared to the target’s ethenyl group.
    • Structural rigidity from crystal packing could reduce bioavailability .

Benzamide Derivatives

(a) 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((2-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethoxy)ethoxy)ethyl)-amino)benzamide (19f) ()
  • Key Differences :
    • Incorporates a tetrahydroacridine moiety linked via a polyether chain.
    • Synthesized as a cholinesterase inhibitor with dual-acting properties.
  • Implications :
    • The extended polyether chain and acridine group likely enhance CNS penetration, unlike the target’s compact structure.
    • Shared diethyl benzamide core highlights the role of N-substituents in modulating enzyme affinity .
(b) N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide ()
  • Key Differences :
    • Substitutes the benzamide with a bromophenyl-benzoyl group .
    • Lacks the ethenyl spacer but retains the sulfonamide.
  • Propanamide backbone may reduce metabolic stability .

Compounds with Ethenyl Linkers

2-[(E)-2-[Acetyl(phenyl)amino]ethenyl]-3,3-dimethyl-1-(3-sulfonatopropyl)-3H-indolinium-5-sulfonate ()
  • Key Differences :
    • An indolinium-based dye with sulfonate groups for aqueous solubility.
    • Synthesized via condensation with N,N′-diphenylformamidine.
  • Implications: The charged indolinium core contrasts with the neutral benzamide target, limiting membrane permeability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.